Methyl 5-ethoxy-2-vinylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
223750-55-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-ethoxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-9-6-7-10(15-5-2)8-11(9)12(13)14-3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
BWDCYHJKFBHRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C)C(=O)OC |
Origin of Product |
United States |
Atom Economy:synthetic Methods Should Be Designed to Maximize the Incorporation of All Materials Used in the Process into the Final Product.
Heck Reaction: The Heck reaction, which couples a vinyl source with an aryl halide, can have a high atom economy. For instance, reacting a suitable precursor like 2-bromo-5-ethoxybenzoate with ethylene (B1197577) would, in theory, only generate a salt as a byproduct. organic-chemistry.orgyoutube.com
Less Hazardous Chemical Syntheses:this Principle Advocates for the Use and Generation of Substances with Little or No Toxicity. in the Context of Synthesizing Methyl 5 Ethoxy 2 Vinylbenzoate, This Would Involve:
Avoiding toxic solvents such as chlorinated hydrocarbons and opting for greener alternatives like water, ethanol, or supercritical fluids.
Replacing hazardous reagents. For example, if a Grignard reaction were used to introduce the vinyl group, replacing the typically used and highly flammable diethyl ether with a safer solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be a significant improvement.
Use of Renewable Feedstocks:a Truly Sustainable Synthesis Would Ideally Start from Renewable Raw Materials. for Methyl 5 Ethoxy 2 Vinylbenzoate, This Could Involve:
Sourcing the ethoxy group from bio-ethanol.
Investigating biosynthetic pathways to produce the aromatic core from renewable resources like lignin (B12514952) or carbohydrates.
Catalysis:catalytic Reagents Are Superior to Stoichiometric Reagents As They Are Used in Small Amounts and Can Be Recycled and Reused.
Palladium Catalysis: The Heck reaction is a prime example of palladium-catalyzed cross-coupling. researchgate.netresearchgate.netrsc.orgrwth-aachen.de Innovations in this area focus on developing highly active catalysts that can be used at very low loadings (ppm levels) and can be easily separated from the product and recycled.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (aqueous environment, ambient temperature, and pressure). While no specific biocatalytic route for Methyl 5-ethoxy-2-vinylbenzoate is reported, exploring enzymes for key steps like esterification or the formation of the vinyl group could be a promising research direction.
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